1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Description
Properties
IUPAC Name |
1'-benzyl-6-chloro-7-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-17-16(20)14-12-23-18(15(14)10-21-17)6-8-22(9-7-18)11-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETBKWFABRXPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CN=C(C(=C3CO2)F)Cl)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Core
The spiro-fused ring system can be constructed by intramolecular cyclization reactions starting from appropriately substituted pyridine and piperidine precursors. Common methods include:
- Intramolecular nucleophilic substitution or cycloaddition: where a nucleophilic site on the piperidine attacks an electrophilic center on the furo-pyridine moiety to form the spiro linkage.
- Spirocyclization via ring closure of hydroxy or halogenated intermediates: often facilitated by base or acid catalysis.
Benzylation of the Piperidine Nitrogen
- The piperidine nitrogen is alkylated with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions.
- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
- The reaction is monitored to avoid over-alkylation or side reactions.
Purification and Characterization
- Purification is generally performed by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Representative Synthetic Route (Literature-Based Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of furo-pyridine intermediate | Cyclization of substituted pyridine derivative | Formation of fused heterocycle |
| 2 | Spirocyclization | Intramolecular nucleophilic substitution, base catalysis | Formation of spiro-fused ring system |
| 3 | Halogenation | NCS (chlorination), Selectfluor (fluorination) | Introduction of Cl at C6 and F at C7 |
| 4 | N-Benzylation | Benzyl bromide, K2CO3, DMF, room temperature | Benzyl group attached to piperidine nitrogen |
| 5 | Purification and analysis | Chromatography, NMR, MS | Pure 1'-benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] |
Research Findings and Optimization Notes
- Chemoselectivity: Maintaining the correct concentration of starting materials is critical during hydrogenation and halogenation steps to avoid side reactions and ensure selective functionalization.
- Catalyst choice: For hydrogenation steps in related piperidine syntheses, Raney-Ni or sodium tetrahydroborate have been used to control reduction levels and stereoselectivity.
- Solubility and formulation: The compound’s solubility in DMSO and other solvents is moderate; heating and ultrasonic treatment improve dissolution for stock solution preparation.
- Storage: Solutions should be stored at -20°C to -80°C to maintain stability, with precautions to avoid repeated freeze-thaw cycles.
Data Table: Stock Solution Preparation (Example)
| Amount of Compound | Concentration | Volume of Solvent (DMSO) Required |
|---|---|---|
| 1 mg | 1 mM | 3.0048 mL |
| 5 mg | 1 mM | 15.024 mL |
| 10 mg | 1 mM | 30.0481 mL |
| 1 mg | 5 mM | 0.601 mL |
| 5 mg | 5 mM | 3.0048 mL |
| 10 mg | 5 mM | 6.0096 mL |
| 1 mg | 10 mM | 0.3005 mL |
| 5 mg | 10 mM | 1.5024 mL |
| 10 mg | 10 mM | 3.0048 mL |
Note: Volumes calculated based on molecular weight 332.8 g/mol and solvent density.
Chemical Reactions Analysis
1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert certain functional groups to their reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
1'-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one (GLPBIO)
- Molecular formula : C₁₈H₁₇ClN₂O₂ (vs. C₁₈H₁₆ClFN₂O for the target compound).
- Key differences :
- Position 3 : A ketone group replaces the spiro-linked piperidine in the target compound.
- Substituents : Lacks the C7 fluoro group but retains the C6 chloro.
- Applications : Used in research for kinase inhibition studies; >98% purity with strict storage guidelines (-80°C for long-term stability) .
Cerpegin-Derived Furo[3,4-c]pyridine-3,4(1H,5H)-diones
- Structure : Features a fused furopyridine core with a dione moiety.
- Substituents : Varied alkyl/aryl groups at C6/C7 (e.g., methoxy, ethoxy).
- Biological activity : Inhibits dihydroorotate dehydrogenase (DHODH), enhancing interferon response and inducing DNA damage .
- Comparison : The target compound lacks the dione group, which is critical for DHODH inhibition, suggesting divergent pharmacological targets.
Pharmacological Analogues
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
- Structure : Pyrrolopyridine core with dicarboximide groups.
- Substituents : Methoxy/ethoxy at C4 and methyl at C6.
- Activity : Demonstrates potent analgesic and sedative effects, surpassing aspirin in the "writhing" test .
- Comparison : The target compound’s spiro architecture and halogen substituents may alter bioavailability and target engagement compared to these planar pyrrolo derivatives.
Key Observations:
Substituent Impact: Halogens (Cl/F): The target’s chloro and fluoro groups may enhance electrophilicity and metabolic stability compared to alkoxy or methyl groups in analogues . Spiro vs.
Synthetic Efficiency :
- The target compound’s synthesis (if similar to ) may achieve high yields (80-95%) via acylation, contrasting with lower yields (60-75%) for pyrrolo derivatives requiring multi-step reactions .
Biological Data Gaps: No pharmacological data are provided for the target compound, whereas analogues exhibit activities ranging from DHODH inhibition to analgesia .
Biological Activity
1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique spirocyclic framework suggests promising interactions with biological targets, particularly in cancer treatment and other therapeutic areas.
- Molecular Formula : C18H18ClFN2O
- Molecular Weight : 332.8 g/mol
- CAS Number : 1283090-94-7
This compound features a benzyl group, a chloro substituent, and a fluorine atom, which may contribute to its biological activity by enhancing lipophilicity and modulating receptor interactions.
Biological Activity Overview
Recent studies have focused on the cytotoxic effects of various derivatives of furo-pyridine compounds, including 1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]. The biological activity is primarily evaluated through in vitro assays against cancer cell lines.
Antitumor Activity
A significant study evaluated the cytotoxicity of furanopyridine derivatives against two human esophageal cancer cell lines: KYSE70 and KYSE150. The results demonstrated that certain derivatives exhibited remarkable inhibitory effects on cell proliferation.
| Compound | Cell Line | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
|---|---|---|---|---|
| 4c | KYSE70 | 20 | 99 | 0.655 |
| 4c | KYSE150 | 40 | Significant | - |
| 3e | KYSE70 | 40 | Moderate | - |
Compound 4c showed an impressive inhibition rate of 99% at a concentration of 20 µg/mL against KYSE70 cells after 48 hours. This suggests that the structural features of this compound play a critical role in its bioactivity, likely through specific interactions with cellular targets such as METAP2 and EGFR, as indicated by molecular docking studies .
The proposed mechanism involves the interaction of the furanopyridine core with key proteins involved in cell proliferation and survival. The binding affinity for these targets may be enhanced by the presence of halogen substituents (chlorine and fluorine), which can influence molecular interactions through halogen bonding.
Comparative Analysis with Related Compounds
To further understand the biological activity of 1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine], it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Furanopyridone Derivative | Furanopyridone | High cytotoxicity against KYSE70 |
| Benzylpiperidine Derivative | Piperidine | Moderate anti-cancer activity |
| Hexahydrofuro Derivative | Hexahydrofurofuran | Herbicidal properties |
These comparisons illustrate that while structural similarities exist among these compounds, variations in substituents significantly affect their biological profiles.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing 1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine], and how can reaction conditions be optimized?
- Methodology : Begin with commercially available 1-benzyl-4-piperidone as a precursor. Perform acylation reactions using chloro- and fluoro-substituted reagents under anhydrous conditions with an inert atmosphere (e.g., nitrogen). Monitor reaction progress via thin-layer chromatography (TLC). Purify crude products using medium-pressure liquid chromatography (MPLC) with gradient elution. Yields exceeding 85% are achievable with optimized stoichiometry and temperature control (40–60°C) .
Q. Which spectroscopic techniques are recommended for structural confirmation of this spiro compound?
- Methodology :
- IR spectroscopy : Identify functional groups (e.g., C=O, C-Cl, C-F stretches).
- GC-MS : Detect molecular ions (note: molecular ion intensity may be low, 0.5–8.0%) and fragmentation patterns .
- NMR (¹H, ¹³C) : Assign proton environments (e.g., benzyl protons at δ 4.2–4.5 ppm) and carbon signals (e.g., spiro carbon at δ 50–55 ppm).
- HRMS : Confirm molecular formula (e.g., C₁₉H₁₇ClFN₂O) with <5 ppm mass accuracy .
Q. What chromatographic methods are suitable for assessing purity, and how are they validated?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Prepare the mobile phase using ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v). Validate the method by spiking with known impurities and comparing retention times. Purity ≥95% is typically required for pharmacological studies .
Advanced Research Questions
Q. How can environmental fate studies be designed to evaluate the ecological impact of this compound?
- Methodology : Adopt a tiered approach:
- Laboratory studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and biodegradation using OECD 301B assays.
- Field studies : Monitor soil/water distribution using LC-MS/MS.
- Computational modeling : Predict bioaccumulation potential via logP values and persistence using EPI Suite software. Reference protocols from long-term ecological assessments .
Q. How can low molecular ion intensity in mass spectrometry be addressed during structural analysis?
- Methodology :
- Derivatization : Enhance ionization by introducing trimethylsilyl (TMS) groups via silylation.
- HRMS with ESI+ : Optimize ionization parameters (e.g., capillary voltage, desolvation temperature).
- Cross-validation : Correlate HRMS data with ¹H/¹³C NMR assignments to confirm molecular connectivity .
Q. What strategies resolve discrepancies between experimental spectral data and predicted structures?
- Methodology :
- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and carbon-proton correlations.
- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline material is available).
- Computational comparison : Simulate NMR spectra using DFT calculations (e.g., B3LYP/6-31G*) and compare with experimental data .
Q. How can synthetic routes be optimized to minimize by-products and improve scalability?
- Methodology :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Purification : Employ gradient MPLC with silica gel or reversed-phase columns to isolate target compounds from regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
